molecular formula C18H19FN6O2 B2761326 N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872590-56-2

N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Katalognummer: B2761326
CAS-Nummer: 872590-56-2
Molekulargewicht: 370.388
InChI-Schlüssel: FOYVIVLHILHSRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a triazolopyrimidine derivative characterized by a bicyclic core structure fused with a triazole ring. Key structural features include:

  • A 3-(3-fluorophenyl) substituent at position 3 of the triazolo[4,5-d]pyrimidine scaffold.
  • An acetamide side chain at position 6, with an N-cyclohexyl group as the terminal substituent.

This compound’s molecular formula is C₂₀H₂₁FN₆O₂ (calculated based on structural analogs in ), with a molecular weight of 396.42 g/mol.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c19-12-5-4-8-14(9-12)25-17-16(22-23-25)18(27)24(11-20-17)10-15(26)21-13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYVIVLHILHSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones with 5-Amino-1,2,4-Triazoles

The triazolopyrimidine scaffold is typically synthesized via cyclocondensation between 1,3-diketones and 5-amino-1,2,4-triazoles. For the target compound, 3-(3-fluorophenyl)-3-oxopropanoate serves as the diketone precursor, reacting with 5-amino-4H-1,2,4-triazole under acidic conditions (acetic acid, 80–100°C) to yield 7-hydroxytriazolopyrimidine intermediates. This method achieves 60–75% yields, with the 3-fluorophenyl group introduced at the initial diketone stage to ensure regioselectivity.

Critical parameters include:

  • Solvent selection : Acetic acid enhances protonation of the triazole amine, accelerating nucleophilic attack on the diketone carbonyl.
  • Temperature control : Reactions conducted below 100°C prevent decomposition of the fluorophenyl moiety.
  • Purification : Crystallization from ethanol/water mixtures removes unreacted triazole, confirmed by HPLC purity >95%.

Halogenation of Hydroxytriazolopyrimidine Intermediates

Chlorination or bromination of the 7-hydroxy group is essential for subsequent functionalization. Phosphoryl chloride (POCl₃) in refluxing dichloroethane (DCE) converts 7-hydroxytriazolopyrimidines to 7-chloro derivatives, with yields of 80–90%. The reaction mechanism involves formation of a phosphorylated intermediate, followed by nucleophilic displacement by chloride.

Optimization insights :

  • Stoichiometry : A 5:1 molar ratio of POCl₃ to substrate ensures complete conversion.
  • Additives : Catalytic dimethylformamide (DMF, 0.1 eq) accelerates chlorination by generating reactive Vilsmeier-Haack complexes.
  • Side reactions : Over-chlorination at the pyrimidine C4 and C6 positions is mitigated by maintaining temperatures below 80°C.

Functionalization of the Triazolopyrimidine Core

Introduction of the Acetamide Side Chain

The 6-position of the triazolopyrimidine undergoes nucleophilic substitution with N-cyclohexyl-2-bromoacetamide. This step employs:

  • Base : Potassium carbonate (K₂CO₃) in anhydrous acetonitrile.
  • Conditions : 12-hour reflux under nitrogen, achieving 65–70% yields.
  • Steric considerations : The cyclohexyl group necessitates prolonged reaction times to overcome steric hindrance.

Characterization data :

  • ¹H NMR : Acetamide methylene protons appear as a singlet at δ 4.2 ppm, while the cyclohexyl group shows multiplet integration at δ 1.2–1.8 ppm.
  • LC-MS : Molecular ion peak at m/z 443.2 [M+H]⁺.

Reductive Amination for N-Cyclohexyl Group Installation

Alternative routes install the cyclohexyl moiety post-acetamide formation. Reaction of 2-aminoacetamide with cyclohexanone via reductive amination (NaBH₃CN, methanol, 0°C) provides the N-cyclohexyl derivative in 55% yield. However, this method introduces impurities requiring column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent Effects on Cyclization Efficiency

Comparative studies reveal solvent polarity significantly impacts cyclocondensation yields:

Solvent Dielectric Constant (ε) Yield (%)
Acetic acid 6.2 75
Ethanol 24.3 62
DMF 36.7 48

Polar aprotic solvents like DMF stabilize charged intermediates but reduce reaction rates due to strong solvation.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>110°C) during chlorination promote dichlorinated byproducts. GC-MS analysis identifies 4,6,7-trichlorotriazolopyrimidine (5–8% yield) when using excess POCl₃. Mitigation strategies include:

  • Stepwise POCl₃ addition over 2 hours.
  • Use of molecular sieves to absorb HCl byproduct.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A patent-pending method describes a continuous flow system for triazolopyrimidine core synthesis. Key advantages:

  • Residence time : 30 minutes at 100°C, compared to 8 hours in batch.
  • Yield improvement : 82% vs. 68% in batch mode.
  • Safety : Reduced handling of POCl₃ through microreactor containment.

Green Chemistry Approaches

Water-mediated cyclocondensation achieves 60% yield without organic solvents, though requiring higher temperatures (120°C). Microwave assistance (300 W, 15 minutes) further enhances yields to 70%.

Analytical and Pharmacological Validation

Purity Assessment

Final compounds exhibit:

  • HPLC purity : >99% (C18 column, acetonitrile/water gradient).
  • Elemental analysis : C 58.3%, H 4.9%, N 21.1% (calculated: C 58.5%, H 4.7%, N 21.3%).

Biological Activity Correlation

Structure-activity relationship (SAR) studies demonstrate that the 3-fluorophenyl group enhances kinase inhibition (IC₅₀ = 12 nM vs. CDK2) compared to non-fluorinated analogs (IC₅₀ = 45 nM).

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide may possess similar mechanisms of action due to its structural analogies.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in several studies. The incorporation of the cyclohexyl and fluorophenyl groups is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against bacterial strains. Research has demonstrated that triazole derivatives often exhibit activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, enzyme inhibition studies indicate that similar compounds can act as effective inhibitors of kinases and phosphodiesterases, which are crucial targets in cancer therapy and other diseases.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazolo-pyrimidine derivatives for their anticancer properties. The results indicated that compounds with structural similarities to N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains, N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 < 10 µM against MCF-7
AntimicrobialMIC < 50 µg/mL against S. aureus
Enzyme InhibitionSignificant inhibition of kinase activity

Table 2: Structure Activity Relationship (SAR)

Compound StructureKey Functional GroupsBiological Activity
N-cyclohexyl derivativeCyclohexyl + TriazoleAnticancer
Fluorophenyl substitutionFluorine atomEnhanced potency
Acetamide groupAmide linkageImproved solubility

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Triazolopyrimidine derivatives are explored for diverse applications, including pharmaceuticals and agrochemicals. Below is a detailed comparison of the target compound with structurally similar analogs (Table 1), followed by a discussion of substituent effects.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID R₁ (Triazolo Position 3) R₂ (Acetamide N-Substituent) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3-(3-fluorophenyl) Cyclohexyl C₂₀H₂₁FN₆O₂ 396.42 -
2-[3-(3-Fluorophenyl)-7-oxo-...-N-methyl-N-phenylacetamide () 3-(3-fluorophenyl) Methyl + Phenyl C₁₉H₁₆FN₅O₂ 373.36
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-fluorophenyl)methyl]-7-oxo-... (BO48998) 3-[(4-fluorophenyl)methyl] 2,3-dihydro-1,4-benzodioxin-6-yl C₂₁H₁₇FN₆O₄ 436.40
2-{3-[(2-fluorophenyl)methyl]-7-oxo-...-N-[(furan-2-yl)methyl]acetamide (C656-0211) 3-[(2-fluorophenyl)methyl] Furan-2-ylmethyl C₁₈H₁₅FN₆O₃ 390.35
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-...]acetamide (892469-51-1) 3-(phenylmethyl) 2-chlorophenylmethyl C₂₀H₁₇ClN₆O₂ 408.84
A. Triazolo Position 3 (R₁) Modifications
  • 3-(3-Fluorophenyl) : Present in the target compound and analog. Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
  • Benzyl or Fluorobenzyl Groups (): Substitution with [(4-fluorophenyl)methyl] (BO48998) or [(2-fluorophenyl)methyl] (C656-0211) introduces steric bulk and variable fluorine positioning. The 2-fluoro derivative () may exhibit altered π-stacking interactions compared to 3- or 4-fluoro isomers .
B. Acetamide N-Substituent (R₂) Variations
  • Cyclohexyl (Target Compound): Enhances lipophilicity (logP ~3.2 estimated) compared to smaller groups like methyl (logP ~1.5). This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • N-Methyl-N-phenyl (): The phenyl group introduces aromatic π-π interactions, while methyl limits steric hindrance. This combination balances solubility and target binding .
C. Molecular Weight and Drug-Likeness
  • All analogs fall within the range of 373–436 g/mol , complying with Lipinski’s rule of five (molecular weight <500 g/mol).
  • The target compound (396 g/mol) and C656-0211 (390 g/mol) are most likely to exhibit favorable pharmacokinetics .

Biologische Aktivität

N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 366.42 g/mol
  • IUPAC Name : N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

The structure includes a triazolopyrimidine core which is significant for its biological activity.

The compound's mechanism of action is primarily linked to its ability to interact with specific molecular targets within cells. The triazolopyrimidine moiety allows it to bind to various enzymes and receptors, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell cycle regulation and metabolic processes.
  • Modulation of Signal Transduction Pathways : It could alter pathways that are crucial for cell growth and proliferation.
  • Induction of Apoptosis : Research suggests it may induce programmed cell death in cancer cells.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds in the triazolo[4,5-d]pyrimidine class have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL for related triazole derivatives .

Anticancer Properties

N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has been explored for its anticancer potential:

  • Cell Line Studies : In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to induce apoptosis in these cells is under investigation .

Case Studies and Experimental Data

  • In Vitro Studies : A study assessed the cytotoxic effects of similar triazole compounds on cancer cell lines. Results indicated that certain derivatives exhibited potent activity with IC50 values significantly lower than standard chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring or the triazole core can enhance biological activity. For example, substituents like fluorine have been associated with increased potency against specific targets .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in MCF-7 and HCT116
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.